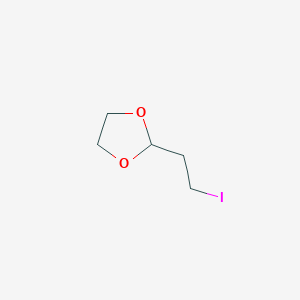

2-(2-Iodoethyl)-1,3-dioxolane

Descripción

2-(2-Iodoethyl)-1,3-dioxolane (CAS: 83665-55-8) is a halogenated dioxolane derivative with the molecular formula C₅H₉IO₂ and a molecular weight of 228.03 g/mol . It features a 1,3-dioxolane ring substituted with a 2-iodoethyl group, making it highly reactive in organometallic reactions. The compound is characterized by its spectral data (¹H/¹³C NMR and GC-MS), which align with literature reports . Its primary application lies in synthesizing organozinc reagents, such as [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]zinc iodide, used in enantioselective substitutions and carboboration reactions .

Propiedades

IUPAC Name |

2-(2-iodoethyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGHSJVNOHRSNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450125 | |

| Record name | 2-(2-iodoethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83665-55-8 | |

| Record name | 2-(2-iodoethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodoethyl)-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with an iodoethylating agent. One common method is the reaction of 1,3-dioxolane with 2-iodoethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Iodoethyl)-1,3-dioxolane can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of ethyl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include azidoethyl-dioxolane, thiocyanatoethyl-dioxolane, and aminoethyl-dioxolane.

Oxidation Reactions: Products include dioxolane oxides and other oxidized derivatives.

Reduction Reactions: Products include ethyl-dioxolane and other reduced derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 2-(2-Iodoethyl)-1,3-dioxolane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in multicomponent reactions to create complex molecular structures.

Biology: In biological research, this compound can be used as a labeling agent for biomolecules

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of radiopharmaceuticals. It can be used to synthesize radioiodinated compounds for use in positron emission tomography (PET) imaging.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in various chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(2-Iodoethyl)-1,3-dioxolane depends on its specific application. In the context of radiopharmaceuticals, the compound exerts its effects through the emission of radioactive iodine isotopes, which can be detected using imaging techniques. The molecular targets and pathways involved vary depending on the specific biomolecule or system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Dioxolanes

2-(2-Chloroethyl)-1,3-dioxolane

- Molecular Formula : C₅H₉ClO₂

- Molecular Weight : 136.58 g/mol

- Key Differences: The iodoethyl group in the target compound is replaced with a chloroethyl group. Chlorine’s lower atomic weight and electronegativity result in reduced reactivity in nucleophilic substitutions compared to iodine. Applications: Less commonly used in organometallic synthesis due to weaker leaving-group ability.

2-(2-Bromoethyl)-1,3-dioxolane (Inferred from Analogous Reactions)

- Expected Reactivity : Bromine’s intermediate electronegativity between Cl and I would make it more reactive than chloro analogs but less than iodo derivatives.

Alkyl-Substituted Dioxolanes

2-Ethyl-2-methyl-1,3-dioxolane (CAS 126-39-6)

- Molecular Formula : C₆H₁₂O₂

- Molecular Weight : 116.16 g/mol

- Key Differences: Lacks halogen substituents; features ethyl and methyl groups on the dioxolane ring. Applications: Primarily used as a solvent or stabilizer in industrial formulations due to its non-reactive alkyl groups.

2-[2-(Cyclohexen-1-yl)ethyl]-2-methyl-1,3-dioxolane (CAS 61759-42-0)

Functionalized Dioxolanes

Ethyl 2-methyl-1,3-dioxolane-2-acetate (METHYLDIOXOLANE, CAS 6413-10-1)

- Molecular Formula : C₈H₁₄O₄

- Molecular Weight : 174.20 g/mol

- Key Differences :

- Contains an ester functional group, enabling applications as a flavoring agent (e.g., "Fructone" in perfumes).

- Reactivity driven by the ester moiety rather than halogen or alkyl chains.

2-[2-(5-Bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane (CAS 1443349-96-9)

Comparative Data Table

Actividad Biológica

2-(2-Iodoethyl)-1,3-dioxolane is a compound that belongs to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and therapeutic uses.

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound is characterized by its unique chemical structure, which includes a dioxolane ring and an iodoethyl substituent.

Chemical Structure

- Molecular Formula : C5H9IO2

- CAS Number : 83665-55-8

Antimicrobial Properties

Research indicates that compounds within the 1,3-dioxolane family exhibit significant antibacterial and antifungal activities. A study conducted on various 1,3-dioxolane derivatives demonstrated that many of these compounds, including potential analogs of this compound, showed effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Table 1: Biological Activity of Related 1,3-Dioxolanes

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| 1,3-Dioxolane Derivative A | 625 - 1250 | Active against C. albicans |

| 1,3-Dioxolane Derivative B | <500 | Not active |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, similar compounds have been shown to interact with bacterial cell walls or inhibit essential enzymes involved in cellular processes. The presence of the iodine atom may enhance the lipophilicity of the compound, potentially improving membrane permeability and bioactivity.

Case Studies and Research Findings

A comparative study involving various dioxolanes highlighted the structure-activity relationship (SAR) within this class of compounds. The findings suggested that modifications at the dioxolane ring can significantly influence biological activity. For instance:

- Compounds with halogen substitutions (like iodine) often exhibited enhanced antibacterial properties.

- The presence of electron-withdrawing groups was associated with increased potency against specific pathogens.

Table 2: Comparative Study of Dioxolanes

| Compound | Structure Modification | Observed Activity |

|---|---|---|

| Compound X | Iodo substitution | High antibacterial activity |

| Compound Y | Methyl substitution | Moderate antifungal activity |

| Compound Z | No substitution | Low activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.